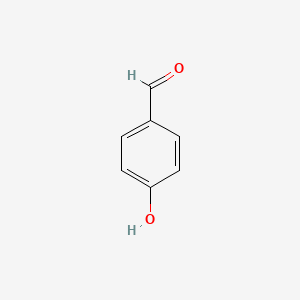

4-Hydroxybenzaldehyde

Description

This compound is a natural product found in Spiranthes vernalis, Rhinacanthus nasutus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65581-83-1 | |

| Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059552 | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 to 311.00 °C. @ 760.00 mm Hg | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-08-0, 201595-48-4 | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 201595-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1738X3Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 °C | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Hydroxybenzaldehyde chemical structure and properties

An In-depth Technical Guide to 4-Hydroxybenzaldehyde: From Core Structure to Advanced Applications

Introduction

This compound (4-HBA), also commonly known as p-hydroxybenzaldehyde, is an aromatic organic compound that serves as a cornerstone intermediate in a vast array of chemical syntheses.[1] Its deceptively simple structure, featuring a benzene ring substituted with both a hydroxyl and a formyl (aldehyde) group at the para position, belies a rich and versatile reactivity profile.[2][3] This dual functionality makes 4-HBA an exceptionally valuable building block in the pharmaceutical, fragrance, polymer, and agrochemical industries.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of this compound. It moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Identification

The unique properties of this compound stem directly from its molecular architecture. The hydroxyl group (-OH) acts as an activating, ortho-para directing group in electrophilic aromatic substitution, while also providing a site for etherification and esterification.[3] The aldehyde group (-CHO) is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol.[1][3]

Key identifiers for this compound are crucial for regulatory compliance, procurement, and literature searches.

-

SMILES : O=Cc1ccc(O)cc1[7]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of 4-HBA's physical and spectroscopic properties is fundamental for its handling, purification, and characterization.

Physicochemical Data

The compound typically appears as a white to light yellow or brown crystalline powder with a faint, sweet, or nutty odor.[1][2][9] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline powder | [2][3][9] |

| Molecular Weight | 122.12 g/mol | [2][5] |

| Melting Point | 115-118 °C | [2][3][7] |

| Boiling Point | 310-311 °C (at 760 mmHg) | [5][7] |

| Water Solubility | Slightly soluble (~13 g/L at 30 °C) | [4][7] |

| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform | [2][3][9] |

| Density | ~1.129 - 1.226 g/cm³ | [3][7][9] |

| pKa | 7.61 (at 25 °C) | [4][7] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 4-HBA.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic group.[2][3] A strong, sharp peak appears around 1680-1700 cm⁻¹, corresponding to the C=O stretching of the conjugated aldehyde.[2][3] C=C stretching vibrations from the aromatic ring are observed in the 1400-1600 cm⁻¹ range.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aldehyde proton (CHO) typically appears as a distinct singlet far downfield, around 9-10 ppm.[2][3] The aromatic protons on the benzene ring resonate between 6-8 ppm, often showing a characteristic splitting pattern for a 1,4-disubstituted ring.[2][5] The phenolic hydroxyl proton (-OH) signal can be found between 4-5 ppm, though its position can vary with solvent and concentration.[2][3]

-

¹³C NMR : The aldehyde carbonyl carbon gives a signal in the 190-200 ppm region.[3] The aromatic carbons appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most shielded.[3][5]

-

Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and economic scalability.

Oxidation of p-Cresol (4-Hydroxytoluene)

One of the most direct and common methods involves the oxidation of p-cresol.[2][3] This approach is conceptually straightforward but requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid (4-hydroxybenzoic acid).

-

Causality : The methyl group of p-cresol is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder ones like manganese dioxide (MnO₂) can be employed.[2] The selection of the oxidant and reaction conditions (temperature, solvent) is critical to selectively stop the oxidation at the aldehyde stage.

Caption: General workflow for synthesis and purification of 4-HBA via p-cresol oxidation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides a classic method for the ortho-formylation of phenols. While it typically yields the ortho-isomer (salicylaldehyde) as the major product, the para-isomer (4-HBA) is also formed and can be separated.[10][11]

-

Mechanism Insight : This reaction involves the generation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion attacks the electrophilic carbene. Subsequent hydrolysis of the dichloromethyl group attached to the ring yields the aldehyde.[11] Modifications using certain amines can increase the yield of the para-isomer.[10]

Experimental Protocol: Oxidation of p-Cresol

-

Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve p-cresol in a suitable solvent mixture (e.g., aqueous acetic acid).

-

Oxidation : Prepare a solution or slurry of the chosen oxidizing agent (e.g., chromium trioxide in acetic acid). Add the oxidant dropwise to the p-cresol solution while vigorously stirring and maintaining the temperature below a critical threshold (e.g., < 35°C) using an ice bath to prevent over-oxidation.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding a reducing agent like sodium bisulfite to destroy excess oxidant. Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hot solvent like water or an ethanol/water mixture to yield pure crystals of this compound.[2]

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of 4-HBA is derived from the independent and cooperative reactivity of its two functional groups.

Reactions of the Aldehyde Group

-

Oxidation : The aldehyde can be easily oxidized to 4-hydroxybenzoic acid using common oxidants like potassium permanganate or silver oxide (Tollens' reagent).[1][3] This is a key step in producing parabens.

-

Reduction : The aldehyde can be reduced to 4-hydroxybenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1][3]

-

Nucleophilic Addition/Condensation : It undergoes condensation reactions with amines to form Schiff bases (imines) and participates in reactions like the Wittig and Claisen-Schmidt condensations.[3][12]

Reactions of the Hydroxyl Group

-

Etherification (e.g., Williamson Synthesis) : The phenolic proton is acidic and can be deprotonated with a base (e.g., K₂CO₃) to form a phenoxide, which acts as a nucleophile to form ethers. A prominent example is its methylation to produce 4-methoxybenzaldehyde (anisaldehyde), another important fragrance compound.[3][13]

-

Esterification : It can be esterified, typically after conversion to a more reactive phenoxide, to form various esters.

The Dakin Oxidation

The Dakin oxidation is a noteworthy reaction where 4-HBA is converted to hydroquinone (benzene-1,4-diol).[7]

-

Trustworthiness of Protocol : This reaction is a self-validating system where the substrate's structure dictates the outcome. It involves the nucleophilic attack of a hydroperoxide anion (from H₂O₂ in base) on the aldehyde's carbonyl carbon, followed by rearrangement and hydrolysis. The para-hydroxyl group is essential for the migratory aptitude that drives the reaction, making it a reliable transformation for ortho- and para-hydroxybenzaldehydes.

Caption: Simplified reaction pathway for the Dakin oxidation of 4-HBA.

Applications in Drug Development and Research

This compound is a linchpin intermediate, connecting basic chemical feedstocks to complex, high-value molecules.[1][12]

Pharmaceutical Synthesis

Its role as a precursor is critical in the production of several Active Pharmaceutical Ingredients (APIs).[12]

-

Antibiotics : 4-HBA is a key starting material for synthesizing 4-hydroxyphenylglycine, an essential side-chain precursor for the semi-synthetic penicillins, most notably Amoxicillin.[9][12] It is also used in the synthesis of the antibacterial agent Trimethoprim.[9][14]

-

Other APIs : It serves as an intermediate in the production of drugs such as the beta-blocker Esmolol and the vasodilator Bezafibrate.[4][9]

Flavors and Fragrances

Beyond pharmaceuticals, 4-HBA is integral to the flavor and fragrance industry.[1]

-

Vanillin Synthesis : It is an important intermediate in some synthetic routes to vanillin (4-hydroxy-3-methoxybenzaldehyde), one of the world's most popular flavoring agents.[1]

-

Anisaldehyde and Raspberry Ketone : Through methylation, it yields anisaldehyde, and through other multi-step syntheses, it can be converted to raspberry ketone, another significant fragrance compound.[9][15]

Biological and Research Applications

Recent research has uncovered direct biological activities of 4-HBA, expanding its relevance.

-

Antioxidant and Anti-inflammatory Properties : Studies have shown that 4-HBA possesses antioxidant properties, capable of scavenging free radicals and reducing oxidative stress.[15][16] This has led to investigations into its potential for treating conditions associated with oxidative damage.[3][16]

-

Enzyme Inhibition : It is used in biochemical research to study the inhibition of specific enzymes, which is a crucial aspect of early-stage drug discovery.[3]

-

Wound Healing : Some in vitro and in vivo studies have suggested that 4-HBA can promote wound healing by accelerating keratinocyte cell migration.[12][15]

Caption: Application pathways originating from this compound.

Safety, Handling, and Storage

While this compound is of low to moderate toxicity, proper handling is essential in a laboratory or industrial setting.[4]

-

Hazards : It is classified as an irritant, particularly to the eyes, skin, and respiratory system.[17]

-

Handling : Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust particles.[4]

-

Storage : 4-HBA is sensitive to air and light and can gradually oxidize over time.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen, to maintain its purity.[18]

Conclusion

This compound is far more than a simple aromatic aldehyde; it is a versatile and indispensable platform molecule. Its dual functionality, well-understood reactivity, and established synthetic pathways make it a critical component in the production of life-saving drugs, ubiquitous consumer products, and novel research compounds. For scientists and developers, a deep appreciation of the chemistry of 4-HBA is not merely academic—it is a key to unlocking innovations across multiple scientific disciplines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Beam Organics. (n.d.). This compound: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

-

LookChem. (2024, July 12). This compound: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). The Role of this compound in Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound For Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008). Synthesis of this compound from phenol?. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

Sources

- 1. This compound: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 123-08-0 [m.chemicalbook.com]

- 9. This compound | 123-08-0 [chemicalbook.com]

- 10. Sciencemadness Discussion Board - Synthesis of this compound from phenol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 16. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 17. 123-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. This compound | 123-08-0 | FH02556 | Biosynth [biosynth.com]

The Ubiquitous Presence of 4-Hydroxybenzaldehyde in the Plant Kingdom: A Technical Guide

Abstract

4-Hydroxybenzaldehyde (4-HBA) is a naturally occurring phenolic aldehyde found across a diverse range of plant species. This guide provides an in-depth technical overview of its presence in plants, from its biosynthesis via the shikimic acid pathway to its ecological significance. We will delve into established methodologies for the extraction, isolation, and quantification of 4-HBA from plant matrices, with a focus on providing actionable protocols for researchers. Furthermore, this document will explore the compound's significant biological activities and its applications in the pharmaceutical, flavor, and fragrance industries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the natural world and its potential for scientific and commercial exploration.

Introduction: The Significance of this compound

This compound (IUPAC name: this compound), a white to pale yellow crystalline solid, is an aromatic organic compound with the chemical formula C₇H₆O₂.[1] As a derivative of benzaldehyde with a hydroxyl group at the para position, it belongs to the class of hydroxybenzaldehydes.[2][3] This compound is a key contributor to the flavor and aroma of many natural products, most notably vanilla.[4] Beyond its sensory properties, 4-HBA serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and antiseptics, as well as in the fragrance industry.[1] Its natural occurrence and diverse biological activities, such as antioxidant and anti-inflammatory effects, have made it a subject of significant scientific interest.[5]

Natural Occurrence and Biosynthesis in Plants

This compound is widely distributed throughout the plant kingdom. It is a major active constituent of the orchid Gastrodia elata, which has a long history of use in traditional Chinese medicine.[6] The compound is also found in other orchids, such as Galeola faberi and Vanilla orchids, where it contributes to the characteristic vanilla flavor.[3][4] Furthermore, it has been identified in carrots (Daucus carota), and is present in various fruits and foods, including cherries, grapes, papayas, tomatoes, peanuts, and tea.[3][4]

The Shikimic Acid Pathway: A Gateway to Aromatic Compounds

The biosynthesis of this compound in plants originates from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids and other phenolic compounds.[5] This pathway commences with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of enzymatic reactions, DAHP is converted to chorismate, a critical branch-point intermediate.

Caption: Biosynthetic pathway of this compound from primary metabolites.

From chorismate, the pathway to this compound involves the action of chorismate-pyruvate lyase, which catalyzes the conversion of chorismate to 4-hydroxybenzoate (4-HBA). Subsequently, a carboxylate reductase enzyme reduces the carboxylic acid group of 4-hydroxybenzoate to an aldehyde, yielding this compound.

Ecological Roles of this compound in Plants

In the intricate web of plant-environment interactions, this compound plays a significant role as an allelochemical. Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.[7] As a phenolic compound, this compound can be exuded from roots or leached from plant tissues, influencing the surrounding soil microbiome and the growth of competing plant species.[7] This allelopathic activity is a crucial component of a plant's defense strategy, helping it to secure resources and deter herbivores and pathogens.[8][9]

Methodologies for Extraction, Isolation, and Quantification

The accurate study of this compound from plant sources necessitates robust and validated analytical methods. This section provides a technical guide to the extraction, isolation, and quantification of this important metabolite.

Extraction and Isolation from Plant Material

The choice of extraction method and solvent is critical for the efficient recovery of this compound. A general workflow for its extraction and isolation is presented below.

Caption: General workflow for the extraction and analysis of 4-HBA.

Step-by-Step Protocol for Extraction and Isolation:

-

Sample Preparation: Plant material should be dried to a constant weight and finely powdered to increase the surface area for extraction.

-

Solvent Selection: Polar solvents such as methanol, ethanol, or a mixture of alcohol and water are effective for extracting phenolic compounds like this compound.[10] The choice of solvent may need to be optimized depending on the specific plant matrix.

-

Extraction Technique:

-

Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Sonication: Ultrasound-assisted extraction can enhance the extraction efficiency by disrupting cell walls. The sample is immersed in the solvent and subjected to ultrasonic waves for a shorter duration (e.g., 30-60 minutes).

-

Soxhlet Extraction: This continuous extraction method is highly efficient but may not be suitable for thermolabile compounds.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract can be further purified using techniques like column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of this compound in plant extracts.[4] A typical reverse-phase HPLC method is outlined below.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

| Injection Volume | 10 µL |

Step-by-Step Protocol for HPLC Quantification:

-

Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase to a known volume. The final concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications.

-

Antioxidant Activity: As a phenolic compound, 4-HBA can scavenge free radicals and reduce oxidative stress.[5]

-

Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties.

-

Anti-angiogenic and Anti-nociceptive Activities: Studies have demonstrated its potential to inhibit the formation of new blood vessels and to reduce pain.

-

Anticonvulsant Properties: this compound has shown inhibitory effects on GABA transaminase, suggesting potential as an anticonvulsant.[6]

-

Potential Anticancer Agent: Some research indicates that benzaldehyde-related compounds may inhibit cell migration and proliferation, suggesting a potential role in cancer therapy.[5]

These activities underscore the potential of this compound as a lead compound for the development of new therapeutic agents.

Conclusion

This compound is a versatile and widely distributed plant metabolite with significant implications for both the plant's life and for human applications. Its biosynthesis via the well-characterized shikimic acid pathway and its diverse ecological roles highlight its importance in plant biology. The methodologies for its extraction, isolation, and quantification are well-established, enabling further research into its natural occurrence and biological activities. With its proven antioxidant, anti-inflammatory, and other pharmacological properties, this compound continues to be a promising natural product for the development of new drugs, flavors, and fragrances.

References

-

FooDB. (2010, April 8). Showing Compound this compound (FDB010504). Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Waters. (2008, November 5). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Retrieved from [Link]

-

R Discovery. (2016, October 13). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of this compound | Request PDF. Retrieved from [Link]

-

PMC - NIH. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved from [Link]

- Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.

-

PubMed. (2018, September 20). Rational engineering of the shikimate and related pathways in Corynebacterium glutamicum for 4-hydroxybenzoate production. Retrieved from [Link]

-

ResearchGate. (n.d.). Allelopathy and the Role of Allelochemicals in Plant Defence | Request PDF. Retrieved from [Link]

-

Annual Reviews. (2021, August 10). The Ecological Importance of Allelopathy. Retrieved from [Link]

-

PMC - NIH. (n.d.). Allelochemicals and Signaling Chemicals in Plants. Retrieved from [Link]

-

International Journal of Environment and Climate Change. (2023, October 31). Role of Allelopathy in Plant Disease Management. Retrieved from [Link]

-

PubMed Central. (n.d.). Review: Allelochemicals as multi‐kingdom plant defence compounds: towards an integrated approach. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogres.com [phcogres.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review: Allelochemicals as multi‐kingdom plant defence compounds: towards an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Hydroxybenzaldehyde: The Foundation of its Solubility

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the pharmaceutical and flavor industries. Understanding its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This document delves into the theoretical underpinnings of its solubility, presents quantitative data, and provides a detailed experimental protocol for its determination.

This compound, also known as p-hydroxybenzaldehyde, is a white to light yellow crystalline powder[1][2]. Its chemical structure, featuring a benzene ring substituted with both a hydroxyl (-OH) and an aldehyde (-CHO) group, dictates its physical and chemical behavior[2][3].

| Property | Value | Source |

| Molecular Formula | C₇H₆O₂ | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Melting Point | 115-118 °C | [1][2] |

| Boiling Point | 191-192 °C | [1][2] |

| Density | 1.226 g/cm³ | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde group) allows for strong intermolecular hydrogen bonding in the solid state, contributing to its relatively high melting point. These functional groups are also central to its solubility in different solvents.

Sources

An In-depth Technical Guide to the Biological Activities of 4-Hydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 4-hydroxybenzaldehyde and its derivatives. As a pivotal scaffold in medicinal chemistry, these compounds have demonstrated significant potential across various therapeutic areas. This document delves into the mechanistic underpinnings of their bioactivities, offers detailed protocols for their evaluation, and presents a logical framework for understanding their structure-activity relationships.

Introduction: The Versatility of the this compound Scaffold

This compound (4-HBA) is a naturally occurring phenolic aldehyde found in various plants, including the orchid Gastrodia elata.[1] Its simple yet reactive structure, featuring a hydroxyl group and an aldehyde moiety on a benzene ring, makes it an ideal starting point for chemical modifications. These modifications, such as oxidation of the aldehyde, methylation of the hydroxyl group, or condensation with amines to form Schiff bases, give rise to a vast library of derivatives with a wide spectrum of biological activities.[2][3] The inherent antioxidant properties of the phenolic hydroxyl group, coupled with the diverse functionalities that can be introduced, have positioned 4-HBA derivatives as promising candidates for drug discovery and development.[1][3]

This guide will explore the key biological activities of these derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Each section will provide a mechanistic rationale, supported by experimental evidence and detailed protocols for in vitro evaluation.

Antioxidant Activity: Scavenging Free Radicals and Mitigating Oxidative Stress

The phenolic hydroxyl group in this compound and its derivatives is a key determinant of their antioxidant activity.[1] These compounds can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidative stress that contribute to various chronic diseases.[1][3]

Mechanism of Action

The primary mechanism of antioxidant action involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, resulting in a more stable phenoxyl radical. The stability of this resulting radical, often enhanced by resonance delocalization across the benzene ring, is crucial for the antioxidant efficacy of the compound. Furthermore, some derivatives can chelate metal ions, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals. The protective effect of 4-HBA against H2O2-induced oxidative stress has been demonstrated through the activation of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

Experimental Evaluation of Antioxidant Activity

This widely used and technically simple assay quantifies the ability of a compound to scavenge the stable DPPH free radical.[4] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

Protocol: DPPH Radical Scavenging Assay [5]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or reference standard.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

-

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with a chromogenic agent, which is quantified spectrophotometrically.

Protocol: FRAP Assay [5]

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the test compound or a standard (e.g., FeSO₄) to 300 µL of the FRAP reagent.

-

-

Measurement:

-

Measure the absorbance at 593 nm after a short incubation period (typically 4-6 minutes).

-

-

Calculation:

-

Construct a standard curve using known concentrations of FeSO₄.

-

Express the FRAP value of the sample in terms of µM Fe²⁺ equivalents.

-

Structure-Activity Relationship Insights

The antioxidant activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy and hydroxyl groups, generally enhance antioxidant capacity by increasing the stability of the phenoxyl radical.[6] Conversely, electron-withdrawing groups can diminish this activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[7] this compound and its derivatives have demonstrated notable anti-inflammatory properties, primarily by modulating key inflammatory mediators and signaling pathways.[8][9]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Derivatives of this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[8][9]

-

Suppress Inflammatory Cytokine Production: These compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]

-

Modulate Signaling Pathways: this compound derivatives have been shown to interfere with inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11]

Experimental Evaluation of Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation.[12] This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[12][13]

Protocol: Inhibition of Protein (BSA) Denaturation Assay [14]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations.

-

-

Incubation:

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 57°C for 30 minutes.

-

-

Measurement:

-

After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

-

Measure the turbidity (absorbance) at 660 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

-

Diclofenac sodium is commonly used as a reference standard.

-

The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[14] The prevention of heat-induced hemolysis of HRBCs is used as a measure of anti-inflammatory activity.[14]

Protocol: HRBC Membrane Stabilization Assay [14]

-

HRBC Suspension Preparation:

-

Collect fresh human blood and mix with an equal volume of Alsever's solution.

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.

-

Prepare a 10% (v/v) suspension of packed cells in isosaline.

-

-

Assay Procedure:

-

Mix 1 mL of the test compound at various concentrations with 1 mL of the HRBC suspension.

-

Incubate at 37°C for 30 minutes.

-

Induce hemolysis by heating at 56°C for 30 minutes.

-

-

Measurement:

-

Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

-

Calculation:

-

Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(OD_sample / OD_control) x 100] where OD_sample is the optical density of the sample and OD_control is the optical density of the control (without the test compound).

-

Visualization of Anti-inflammatory Signaling Pathway

Caption: Inhibition of pro-inflammatory signaling pathways by 4-HBA derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The presence of the phenolic hydroxyl group is often crucial for this activity.[15][16]

Mechanism of Action

The antimicrobial action of these compounds is believed to involve several mechanisms, including:

-

Disruption of Cell Membrane Integrity: Hydroxybenzaldehydes can interact with the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[15]

-

Inhibition of Enzyme Activity: These compounds can inhibit essential microbial enzymes, disrupting metabolic pathways necessary for survival. For instance, Schiff base derivatives of this compound have been identified as inhibitors of fungal chitin deacetylase, a key virulence factor.[17]

-

Interference with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[18]

Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20]

Protocol: Broth Microdilution Assay [21]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

-

Serial Dilution of Test Compound:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without the test compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Structure-Activity Relationship Insights

The antimicrobial potency of this compound derivatives can be enhanced by the introduction of specific functional groups. For example, increasing the number of phenolic hydroxyl groups can lead to greater activity.[15] The formation of Schiff bases can also significantly modulate the antimicrobial spectrum and efficacy.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

Emerging evidence suggests that derivatives of this compound possess anticancer properties, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[1][22]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and can include:

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell proliferation.[22]

-

Inhibition of Angiogenesis: Certain derivatives have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

-

Inhibition of Cell Migration and Invasion: 4-HBA has been reported to inhibit cancer cell migration and proliferation.[1]

Experimental Evaluation of Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[23][24] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[25][26]

Protocol: MTT Assay for Cytotoxicity [27]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization of Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for screening the anticancer activity of 4-HBA derivatives.

Concluding Remarks and Future Directions

This compound and its derivatives represent a versatile class of compounds with a rich and diverse range of biological activities. Their inherent antioxidant properties, coupled with their ability to be readily modified, make them attractive scaffolds for the development of novel therapeutic agents. The in-depth understanding of their mechanisms of action and the application of robust in vitro screening assays, as detailed in this guide, are crucial for advancing these promising compounds from the laboratory to clinical applications.

Future research should focus on:

-

Expanding the chemical diversity of 4-HBA derivatives through innovative synthetic strategies.

-

Elucidating the precise molecular targets responsible for their biological effects.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety.

-

Exploring synergistic combinations with existing drugs to improve therapeutic outcomes.

By leveraging the knowledge and methodologies presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of this compound derivatives to address a wide range of human diseases.

References

- Vertex AI Search. (n.d.). This compound: Structure, Synthesis, Applications, and Safety.

- NAMSA. (n.d.). MTT Cytotoxicity Study.

- Wijekoon, A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Department of Medical Laboratory Sciences, Faculty of Health Sciences, The Open University of Sri Lanka.

- ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

- Wikipedia. (n.d.). Broth microdilution.

- van Meerloo, J., et al. (n.d.). Cell sensitivity assays: the MTT assay. PubMed.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Assefa, A. D. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- ACS Publications. (2025). Identification of this compound Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization.

- ChemicalBook. (2025). Pharmacological effects and applications of this compound.

- Yi, W., et al. (2010). Synthesis and biological evaluation of novel this compound derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639-646.

- Cho, S. W., et al. (n.d.). Inhibition of GABA shunt enzymes' activity by this compound derivatives. PubMed.

- Various Authors. (2025). Inhibition of GABA shunt enzymes' activity by this compound derivatives. Various Sources.

- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17).

- Lim, H. S., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of this compound. Biomolecules & Therapeutics.

- ResearchGate. (2025). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of this compound | Request PDF.

- International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay.

- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.

- El-Sayed, A. M., et al. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central.

- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1).

- China Chemical Manufacturer. (2024). This compound: Structure, Synthesis, Applications, and Safety.

- PubMed. (n.d.). p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway.

- PubMed. (n.d.). Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke.

- Various Authors. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Various Sources.

- PubMed Central. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.

- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.

- ResearchGate. (2025). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF.

Sources

- 1. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journalajrb.com [journalajrb.com]

- 8. biomolther.org [biomolther.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. bbrc.in [bbrc.in]

- 15. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 22. researchgate.net [researchgate.net]

- 23. namsa.com [namsa.com]

- 24. MTT assay overview | Abcam [abcam.com]

- 25. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. clyte.tech [clyte.tech]

Thermochemical properties and stability of 4-Hydroxybenzaldehyde

An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Hydroxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (4-HBA) is a pivotal organic compound, serving as a fundamental building block in the synthesis of pharmaceuticals, polymers, and high-value fragrance compounds.[1] Its utility in drug development, particularly as a precursor to antibiotics like amoxicillin and as an intermediate for antibacterial agents, necessitates a profound understanding of its physical and chemical properties.[2][3] This guide provides a comprehensive analysis of the thermochemical properties and thermal stability of this compound, offering critical data and field-proven methodologies for researchers, process chemists, and drug development professionals. We will delve into key thermodynamic parameters, decomposition behavior, and the standard analytical techniques for their characterization, ensuring a foundation for safe, efficient, and scalable applications.

Core Physicochemical and Thermochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific or industrial context. For this compound, these properties dictate its behavior during storage, handling, and chemical reactions. The compound typically appears as a white to light beige or pale yellow crystalline powder with a faint, aromatic odor.[2][4][5][6]

Summary of Key Physicochemical and Thermochemical Data

The following table consolidates the essential quantitative data for this compound, compiled from critically evaluated sources.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₇H₆O₂ | - | [7][8] |

| Molecular Weight | 122.12 | g/mol | [2][6] |

| Melting Point (Tₘ) | 115 - 118 | °C | [2][5] |

| Boiling Point (Tₑ) | 310 - 311 | °C | [6][9] |

| Density | 1.37 @ 20°C | g/cm³ | [4] |

| Flash Point | 174 | °C | [4] |

| Decomposition Temperature | > 225 | °C | [4][10] |

| Enthalpy of Fusion (ΔfusH) | 20.3 - 21.6 | kJ/mol | [11] |

| Enthalpy of Sublimation (ΔsubH°) | 98.2 - 102.5 | kJ/mol | [11] |

| Enthalpy of Vaporization (ΔvapH) | 72.3 @ 409 K | kJ/mol | [11] |

| Water Solubility | 7.77 @ 20°C; 13.8 @ 30.5°C | g/L | [4] |

Discussion of Thermochemical Parameters

The thermochemical data presented are crucial for process design and safety analysis.

-

Enthalpy of Fusion (ΔfusH) : This value represents the energy required to transition the compound from a solid to a liquid state at its melting point. It is a critical parameter for designing crystallization and melting processes, influencing energy consumption calculations. The NIST WebBook reports values of 20.3 and 21.6 kJ/mol.[11]

-

Enthalpy of Sublimation (ΔsubH°) : this compound can be sublimed at atmospheric pressure without decomposing, a property valuable for purification.[5][6] The enthalpy of sublimation, reported by NIST in the range of 98.2 to 102.5 kJ/mol, quantifies the energy required for this phase transition and is essential for developing and optimizing sublimation-based purification protocols.[11]

-

Enthalpy of Vaporization (ΔvapH) : This parameter is the energy needed to convert the liquid into a gas. It is fundamentally linked to the other phase change enthalpies, as dictated by Hess's Law. Understanding this value is key for any process involving distillation.

The relationship between these enthalpies provides a self-validating thermodynamic cycle, which is a cornerstone of chemical process modeling.

Thermal Stability and Decomposition Profile

The stability of this compound is a primary concern for its storage and use in chemical synthesis, particularly at elevated temperatures.

-

General Stability : Under normal ambient conditions, this compound is a stable material.[4] However, long-term exposure to light and air can cause gradual oxidation and degradation, which can impact its purity.[2][12] Therefore, it should be stored in a cool, dry, and dark place.

-

Thermal Decomposition : The material undergoes thermal decomposition at temperatures above 225 °C.[4][10] This decomposition temperature is a critical upper limit for any manufacturing or purification process, such as distillation or melt crystallization, to avoid product loss and the formation of potentially hazardous byproducts.

-

Hazardous Reactions : this compound can react violently with strong oxidizing agents.[4][10] This incompatibility must be considered in process safety management, ensuring that such materials are not mixed, especially under conditions that could initiate a reaction.

Experimental Characterization Protocols

To ensure the quality and consistency of this compound, particularly in pharmaceutical applications, its thermochemical properties must be verified experimentally. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.

Protocol: Thermogravimetric Analysis (TGA) for Decomposition Temperature

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium/tin for temperature).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. The use of a consistent sample mass is crucial for reproducibility.

-

Experimental Conditions:

-

Place the sample in the TGA furnace.

-

Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 15 minutes. This is critical to prevent premature oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond complete decomposition (e.g., 400 °C) at a controlled rate, typically 10 °C/min. A slower heating rate can provide better resolution of thermal events but extends the experiment time.

-

-

Data Analysis: Plot the sample mass as a function of temperature. The decomposition temperature is typically reported as the onset temperature of the major mass loss step, calculated using the tangent method on the derivative of the TGA curve.

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔfusH).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard with a known melting point and enthalpy of fusion (e.g., Indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation prior to melting, which would invalidate the enthalpy measurement.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 150 °C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature. The melting event will appear as an endothermic peak.

-

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, providing a value in J/g, which is then converted to kJ/mol using the molecular weight of this compound.

-

Computational Chemistry Insights

In addition to experimental data, computational methods like Density Functional Theory (DFT) provide valuable insights into molecular stability and reactivity.

-

HOMO-LUMO Analysis : DFT studies have been used to analyze the electronic structure of this compound.[13] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests lower kinetic stability and higher chemical reactivity, which aligns with the compound's role as a versatile chemical intermediate.[13]

-

Molecular Electrostatic Potential (MESP) : MESP surfaces map the electrostatic potential onto the electron density surface of the molecule. For this compound, these maps reveal electron-rich regions (negative potential) around the carbonyl oxygen atom and electron-poor regions (positive potential) around the hydroxyl hydrogen.[13] This information is critical for predicting sites of nucleophilic and electrophilic attack, explaining the compound's reactivity profile in reactions like Schiff base formation or oxidation.[2][13]

Conclusion